Dimethyl [(E)-phenyldiazenyl]phosphonate
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Overview
Description
Dimethyl [(E)-phenyldiazenyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyldiazenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl [(E)-phenyldiazenyl]phosphonate can be synthesized through various methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the phosphonate ester . Another method includes the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination, which provides a variety of aryl phosphonates . Additionally, a copper-catalyzed reaction of phosphorus nucleophiles with diaryliodonium salts at room temperature can deliver products of a P-C bond formation in high yields within a short reaction time .
Industrial Production Methods
Industrial production of this compound often involves scalable and efficient synthetic routes. For example, the use of palladium-catalyzed cross-coupling reactions between aryl halides and H-phosphonate diesters has been reported to achieve high yields and can be adapted for large-scale preparations .
Chemical Reactions Analysis
Types of Reactions
Dimethyl [(E)-phenyldiazenyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenyldiazenyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. For example, the reaction with diaryliodonium salts in the presence of a base under visible-light illumination is a common method for forming aryl phosphonates . Additionally, the use of palladium catalysts in cross-coupling reactions is prevalent .
Major Products Formed
The major products formed from these reactions include various aryl phosphonates, phosphonic acids, and reduced derivatives of the phenyldiazenyl group.
Scientific Research Applications
Dimethyl [(E)-phenyldiazenyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Phosphonate derivatives are explored for their potential as antiviral and antibacterial agents.
Industry: The compound is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which dimethyl [(E)-phenyldiazenyl]phosphonate exerts its effects involves the formation of stable carbon-phosphorus bonds. The compound can act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the phosphonate group.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as dimethyl methylphosphonate and diethyl phosphonate . These compounds share the phosphonate functional group but differ in their substituents and specific chemical properties.
Uniqueness
Dimethyl [(E)-phenyldiazenyl]phosphonate is unique due to the presence of the phenyldiazenyl moiety, which imparts distinct chemical reactivity and potential applications compared to other phosphonates. The combination of the phosphonate and phenyldiazenyl groups allows for versatile chemical transformations and applications in various fields.
Properties
CAS No. |
3348-54-7 |
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Molecular Formula |
C8H11N2O3P |
Molecular Weight |
214.16 g/mol |
IUPAC Name |
dimethoxyphosphoryl(phenyl)diazene |
InChI |
InChI=1S/C8H11N2O3P/c1-12-14(11,13-2)10-9-8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI Key |
PDMHGZQQWRIBIZ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(N=NC1=CC=CC=C1)OC |
Origin of Product |
United States |
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